molecular formula C10H13F2N B13649082 2-(2,5-Dimethylphenyl)-2,2-difluoroethan-1-amine

2-(2,5-Dimethylphenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13649082
M. Wt: 185.21 g/mol
InChI Key: WGOHMAXZFDTDMB-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a dimethylphenyl group and two fluorine atoms attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 2,5-dimethylphenyl derivatives with difluoroethanamine precursors. One common method includes the use of halogenation reactions followed by amination. For instance, the reaction of 2,5-dimethylphenyl bromide with difluoroethanamine under basic conditions can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in the formation of new functionalized derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-2,2-difluoroethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenyl)-2,2-dichloroethan-1-amine
  • 2-(2,5-Dimethylphenyl)-2,2-dibromoethan-1-amine
  • 2-(2,5-Dimethylphenyl)-2,2-diiodoethan-1-amine

Uniqueness

2-(2,5-Dimethylphenyl)-2,2-difluoroethan-1-amine is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atoms also influence the compound’s biological activity and interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C10H13F2N/c1-7-3-4-8(2)9(5-7)10(11,12)6-13/h3-5H,6,13H2,1-2H3

InChI Key

WGOHMAXZFDTDMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CN)(F)F

Origin of Product

United States

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